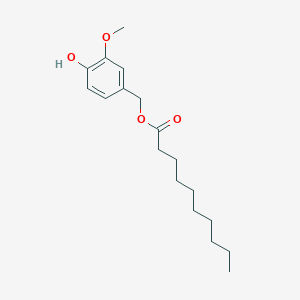
Vanillyl decanoate
Cat. No. B8463197
Key on ui cas rn:
291301-08-1
M. Wt: 308.4 g/mol
InChI Key: FAKANUSCBNENBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08212068B2
Procedure details


Using vanillyl alcohol (1.70 g, 11.0 mmol) instead of homovanillyl alcohol, and n-decanoic acid (1.72 g, 10 mmol) instead of 8-methylnonanoic acid in Example 1, similar reaction was performed. The residue was purified by PTLC to find that the yield of the obtained vanillyl decanoate was 1.33 g (4.31 mmol, 43.1%), and vanillyl decanoate was decomposed (i.e., unstabilized) by the contact with silica gel. In contrast, the isolation yield of homovanillyl 8-methylnonanoate obtained by similar operation was 93.2% as mentioned above, suggesting that homovanillyl 8-methylnonanoate is far stabler than vanillyl decanoate even upon contact with silica gel. In addition, since good isolation yields were obtained in Examples 2 to 23 where isolation and purification were similarly performed by PTLC, it is clear that the compound of the present invention is superior to capsinoids in the stability.
Name
homovanillyl 8-methylnonanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1]C(C)CCCCCCC(OCCC1C=CC(O)=C(OC)C=1)=O.[C:24]([O:35][CH2:36][C:37]1[CH:45]=[CH:44][C:42]([OH:43])=[C:39]([O:40][CH3:41])[CH:38]=1)(=[O:34])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]C>>[CH3:1][CH:31]([CH3:32])[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][C:24]([O:35][CH2:36][C:37]1[CH:45]=[CH:44][C:42]([OH:43])=[C:39]([O:40][CH3:41])[CH:38]=1)=[O:34]
|
Inputs


Step One
|
Name
|
homovanillyl 8-methylnonanoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCCCCCC(=O)OCCC1=CC(OC)=C(O)C=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCC)(=O)OCC1=CC(OC)=C(O)C=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In addition, since good isolation yields
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were obtained in Examples 2 to 23 where isolation and purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(CCCCCCC(=O)OCC1=CC(OC)=C(O)C=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
